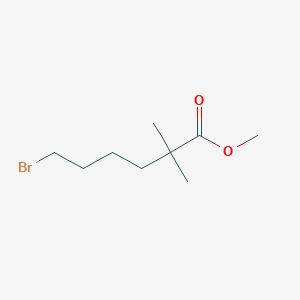

Methyl 6-bromo-2,2-dimethylhexanoate

Description

Methyl 6-bromo-2,2-dimethylhexanoate is a brominated ester featuring a branched hexanoate backbone with a terminal bromine atom. Its molecular formula is C₉H₁₇BrO₂, and it serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing sulfur-bridged heterocycles (e.g., pyridazinediylbis(thio) derivatives) . The compound’s structure combines steric hindrance from the 2,2-dimethyl groups with the reactivity of the bromine atom, making it suitable for selective alkylation or nucleophilic substitution reactions.

Properties

Molecular Formula |

C9H17BrO2 |

|---|---|

Molecular Weight |

237.13 g/mol |

IUPAC Name |

methyl 6-bromo-2,2-dimethylhexanoate |

InChI |

InChI=1S/C9H17BrO2/c1-9(2,8(11)12-3)6-4-5-7-10/h4-7H2,1-3H3 |

InChI Key |

SWHFVJFGFDNELR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCBr)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 6-Bromo-2,2-dimethylhexanoate

- Molecular Formula : C₁₀H₁₉BrO₂

- Molecular Weight : 251.164 g/mol

- Key Differences: The ethyl ester has a slightly higher molecular weight (+14 g/mol) due to the ethyl group replacing the methyl ester. Applications: Used as a precursor to Bempedoic acid (ETC-1002), an adenosine triphosphate-citrate lyase (ACL) inhibitor for treating hypercholesterolemia . Hazards: Classified with warnings for skin/eye irritation (H315, H319) and flammability (H227) .

Methyl 6-Bromohexanoate

- Molecular Formula : C₇H₁₃BrO₂

- Molecular Weight : ~209.08 g/mol (estimated)

- Key Differences :

6-Bromo-2,2-dimethyl-1-hexanol

- Molecular Formula : C₈H₁₇BrO

- Molecular Weight : 209.12 g/mol

- Key Differences :

- Functional Group: Alcohol (-OH) instead of ester (-COOR).

- Reactivity : Participates in oxidation or etherification reactions, unlike esters, which undergo hydrolysis or transesterification.

- Polarity : Higher polarity due to the hydroxyl group, affecting solubility in aqueous systems.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.